N~1~-(2-ADAMANTYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE
Overview
Description
N~1~-(2-ADAMANTYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic compound that features a unique combination of adamantyl and pyrazole moieties The adamantyl group is known for its rigid, diamond-like structure, which imparts stability and lipophilicity to the molecule The pyrazole ring, on the other hand, is a five-membered heterocyclic structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-ADAMANTYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps. One common method starts with the preparation of the adamantyl precursor, which is then reacted with a pyrazole derivative. The key steps include:
Formation of the Adamantyl Intermediate: The adamantyl group can be introduced through a Friedel-Crafts alkylation reaction using adamantane and an appropriate alkylating agent.
Pyrazole Ring Formation: The pyrazole ring is synthesized via cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester.
Coupling Reaction: The adamantyl intermediate is then coupled with the pyrazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2-ADAMANTYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group on the pyrazole ring can be oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can also be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields the corresponding amine derivative.
Scientific Research Applications
N~1~-(2-ADAMANTYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has been explored for various scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential antiviral and anticancer properties.
Materials Science: The adamantyl group imparts rigidity and stability, making the compound useful in the development of advanced materials and polymers.
Biological Studies: The pyrazole ring is known for its biological activity, and derivatives of this compound have been studied for their effects on various biological pathways.
Mechanism of Action
The mechanism of action of N1-(2-ADAMANTYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate cell membranes, while the pyrazole ring can interact with enzymes and receptors. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Amantadine: Known for its antiviral properties, particularly against influenza.
Rimantadine: Another antiviral compound with a similar adamantyl structure.
Memantine: Used in the treatment of Alzheimer’s disease due to its ability to inhibit NMDA receptors.
Uniqueness
N~1~-(2-ADAMANTYL)-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE stands out due to the combination of the adamantyl and pyrazole moieties, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
N-(2-adamantyl)-3-(5-methyl-4-nitropyrazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O3/c1-10-15(21(23)24)9-18-20(10)3-2-16(22)19-17-13-5-11-4-12(7-13)8-14(17)6-11/h9,11-14,17H,2-8H2,1H3,(H,19,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMYGQDUXGXKMNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)NC2C3CC4CC(C3)CC2C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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